molecular formula C13H15ClN2OS B2515653 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851807-96-0

1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2515653
CAS No.: 851807-96-0
M. Wt: 282.79
InChI Key: UEVUCCPLSOFCRH-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydroimidazole core substituted with a (3-chlorophenyl)methyl sulfanyl group at position 2 and a propan-1-one moiety at position 1. The sulfanyl group may confer redox activity, while the chlorophenyl substituent enhances lipophilicity, influencing membrane permeability and target engagement .

Properties

IUPAC Name

1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-2-12(17)16-7-6-15-13(16)18-9-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVUCCPLSOFCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell proliferation. These compounds have been evaluated against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Enzyme inhibition is a critical mechanism in drug development, particularly for targeting metabolic pathways involved in diseases such as cancer and inflammation. Initial studies suggest that this compound may inhibit specific enzymes involved in these pathways, although detailed mechanisms remain to be elucidated .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects. This could be attributed to its ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step reactions that can be optimized for yield and purity using modern synthetic techniques. Variations in the synthesis can lead to different derivatives, each with distinct biological activities. For example:

Compound NameStructural FeaturesPotential Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleSimilar core with different substituentsAnticancer activity
2-{[(phenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleLacks chlorine substitutionPotentially different reactivity patterns
2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleContains a nitro groupEnhanced reactivity due to electron-withdrawing effects

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study highlighted the synthesis of imidazole derivatives that exhibited potent antiproliferative activity against breast cancer cell lines, with some compounds showing IC50 values in nanomolar ranges .
  • Targeting Tubulin : Research demonstrated that certain imidazole-based compounds could effectively bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
  • Inflammatory Models : Experimental models have shown that imidazole derivatives can reduce inflammation markers in vivo, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Imidazoline and Sulfanyl-Containing Derivatives

The compound shares structural motifs with several pharmacologically active agents:

Compound Key Features Biological Target/Activity Key Differences
1-(2-{[(3-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one 4,5-dihydroimidazole, (3-chlorophenyl)methyl sulfanyl, propan-1-one Hypothesized redox modulation (via sulfanyl) or enzyme inhibition Unique combination of partial imidazole saturation and ketone substituent
2-Indol-3-yl-methylenequinuclidin-3-ols () Indole-quinuclidine hybrid, sulfanyl-free Activates Keap1/Nrf2 pathway via NADPH oxidase induction Lacks sulfanyl group; relies on indole scaffold for redox signaling
Montelukast () Quinoline, sulfanyl-linked cyclopropane carboxylic acid Leukotriene receptor antagonist (asthma therapy) Fully aromatic heterocycles; targets inflammatory pathways vs. redox signaling

Key Insights :

  • The sulfanyl group in the target compound may mimic redox-sensitive moieties in indole analogues (e.g., 2-indol-3-yl derivatives), which modulate Keap1/Nrf2 signaling by generating reactive oxygen species (ROS) . However, the absence of an indole scaffold may limit direct overlap in mechanism.
Functional Analogues: Redox-Active Compounds

The sulfanyl group’s role in redox signaling is highlighted in indole-mediated GCLC induction (). Compounds with sulfanyl or thioether groups often act as prooxidants, oxidizing Keap1 cysteine residues to activate Nrf2-dependent antioxidant responses. A comparison of redox parameters is speculative but structurally informed:

Parameter Target Compound Indole Analogues () Montelukast ()
Redox Activity Likely moderate (sulfanyl-mediated ROS generation) High (indole scaffold + substituent effects) Low (sulfanyl group stabilized in drug conjugate)
Nrf2 Activation Potential Hypothetical (untested) Confirmed (via NADPH oxidase) Unlikely (targets inflammatory pathways)
Lipophilicity (LogP) High (chlorophenyl, ketone) Variable (depends on indole substituents) Moderate (polar carboxylic acid group)

Mechanistic Implications :

  • The target compound’s sulfanyl group may enable Keap1 thiol modification, akin to indole analogues, but its dihydroimidazole core could sterically hinder interactions with Keap1’s binding pocket .
  • Unlike Montelukast, which uses sulfanyl for covalent linkage in a stable drug-receptor complex, the target compound’s sulfanyl group may participate in transient redox reactions .
Pharmacokinetic Considerations
  • Solubility : The propan-1-one group may enhance water solubility compared to fully lipophilic indole derivatives, though the chlorophenyl group counteracts this effect.
  • Metabolic Stability : Partial saturation of the imidazole ring could reduce susceptibility to oxidative metabolism compared to aromatic heterocycles in Montelukast .

Biological Activity

The compound 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a member of the imidazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18ClN2OS
  • Molecular Weight : 346.86 g/mol

The compound features a chlorophenyl group, a sulfanyl linkage, and an imidazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

CompoundTarget OrganismActivity Level
Compound AEscherichia coliModerate
Compound BStaphylococcus aureusHigh
Compound CCandida albicansLow

Anticancer Potential

The imidazole derivatives have also been explored for their anticancer properties. In vitro studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/AKT/mTOR pathway.

Case Study:

In a study involving similar imidazole derivatives, researchers observed that these compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within target organisms.
  • Cell Signaling Interference : It can disrupt cell signaling pathways critical for cell proliferation and survival.

Research Findings

Recent studies have focused on synthesizing variations of this compound to enhance its biological activity. For example, modifications to the sulfanyl group or the addition of different substituents on the phenyl ring have been shown to improve antimicrobial efficacy .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Nucleophilic Substitution Reactions : These reactions introduce the chlorophenylmethylsulfanyl group into the structure.
  • Optimization for Yield and Purity : Industrial methods focus on maximizing yield while ensuring high purity levels .

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